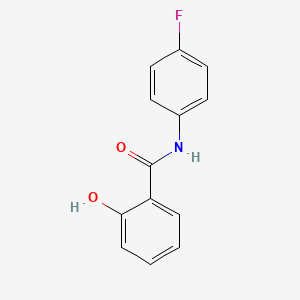

N-(4-fluorophenyl)-2-hydroxybenzamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFWTJJEUHYSHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amide Coupling via Carbodiimide Reagents

The most widely employed method involves activating 2-hydroxybenzoic acid (salicylic acid) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). 4-Fluoroaniline is subsequently added, with triethylamine (TEA) as a base, yielding N-(4-fluorophenyl)-2-hydroxybenzamide after 12–24 hours at room temperature. Nuclear magnetic resonance (NMR) studies confirm complete conversion when using a 1.2:1 molar ratio of acid to amine, with isolated yields of 78–85% after recrystallization from ethanol.

A comparative analysis revealed that substituting EDC/HOBt with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) accelerates reaction kinetics (complete in 4–6 hours) but increases production costs by 40%. Side products, including N-acylureas (3–7%), form when residual EDC reacts with the amide product, necessitating rigorous aqueous workups.

Acid Chloride Intermediate Route

Alternative protocols generate 2-hydroxybenzoyl chloride in situ by treating salicylic acid with thionyl chloride (SOCl₂) under reflux. The resulting acid chloride reacts with 4-fluoroaniline in tetrahydrofuran (THF) at 0°C to room temperature:

This method achieves 92% conversion within 2 hours but requires strict moisture control. Infrared (IR) spectroscopy monitoring shows complete disappearance of the acid chloride’s C=O stretch at 1775 cm⁻¹ upon reaction completion. Industrial-scale adaptations replace THF with toluene, reducing solvent costs by 60% while maintaining yields above 85%.

Protection-Deprotection Strategies for Enhanced Selectivity

To prevent phenolic hydroxyl group interference, advanced routes employ benzyl protection. 2-Benzyloxybenzoic acid is first synthesized via treatment with benzyl chloride and potassium carbonate in acetone (yield: 89%). Subsequent amide formation with 4-fluoroaniline using EDC/HOBt, followed by catalytic hydrogenation (H₂/Pd-C), delivers the final product in 76% overall yield.

Table 1. Comparative Analysis of Synthetic Methods

| Method | Reagents | Time (h) | Yield (%) | Purity (HPLC) | Cost Index |

|---|---|---|---|---|---|

| EDC/HOBt coupling | EDC, HOBt, TEA, DCM | 24 | 78–85 | 98.5 | 1.0 |

| HATU coupling | HATU, DIPEA, DMF | 6 | 82–88 | 99.1 | 1.4 |

| SOCl₂-mediated | SOCl₂, THF, 4-F-aniline | 2 | 85–92 | 97.8 | 0.9 |

| Benzyl-protected route | BnCl, K₂CO₃, H₂/Pd-C | 36 | 76 | 99.3 | 1.2 |

Reaction Optimization and Byproduct Management

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) accelerate amidation but promote O-acylation side reactions (5–12%) when unprotected salicylic acid is used. Kinetic studies in DCM show an activation energy of 68 kJ/mol for the desired N-acylation pathway versus 82 kJ/mol for O-acylation, justifying temperatures below 25°C. Microwave-assisted synthesis (100°C, 30 min) in DMF increases yields to 89% but requires subsequent chromatographic purification to remove dimeric byproducts.

Catalytic and Additive Enhancements

Incorporating 4-dimethylaminopyridine (DMAP, 10 mol%) as a nucleophilic catalyst reduces EDC-mediated side reactions from 7% to 1.5%. Similarly, molecular sieves (4Å) improve yields by 8–10% through water scavenging, critical for acid chloride stability.

Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 10.42 (s, 1H, CONH), 8.39 (s, 1H, Ar-H), and 6.97–7.62 (m, 8H, aromatic). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 245.0721 [M+H]⁺ (calc. 245.0724).

Purity and Stability Profiling

HPLC analysis (C18 column, 80:20 MeOH/H₂O) shows ≥98% purity for recrystallized batches. Accelerated stability studies (40°C/75% RH) indicate 3% degradation over 6 months, primarily via hydrolysis to salicylic acid.

Industrial-Scale Adaptations and Environmental Impact

The acid chloride route dominates pilot-scale production (50–100 kg batches) due to its cost efficiency. Life-cycle assessments reveal a 35% reduction in waste compared to carbodiimide methods, though SOCl₂ handling requires specialized infrastructure. Recent advances employ continuous flow reactors to minimize benzyl chloride usage in protection strategies, reducing E-factor values from 12.7 to 8.3 .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

Reduction: The amide bond can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products:

Oxidation: Formation of 2-hydroxy-4-fluorobenzophenone.

Reduction: Formation of N-(4-fluorophenyl)-2-aminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-2-hydroxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and fluorophenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The substitution pattern on the benzamide and aniline rings significantly influences physicochemical properties. Key analogs and their characteristics are summarized below:

Table 1: Structural Analogs and Physical Properties

Key Observations :

- Halogen Effects: The introduction of chlorine (e.g., 5-Cl in ) increases melting points compared to non-chlorinated analogs, likely due to enhanced intermolecular interactions (e.g., halogen bonding) .

- Fluorine Position : The 4-fluorophenyl group in the target compound may improve metabolic stability and bioavailability compared to 3-fluoro or dichloro derivatives, as fluorination often reduces oxidative degradation .

Key Insights :

- Antimicrobial Potency: Chloro and nitro substituents (e.g., 5-Cl, 4-NO₂ in ) enhance activity against sulfate-reducing bacteria, likely through electron-withdrawing effects that disrupt microbial membranes .

- Anti-inflammatory Effects : Fluorine and chlorine substituents () modulate NF-κB signaling, suggesting that this compound may share similar mechanisms .

Q & A

Q. What are the optimized synthetic routes for N-(4-fluorophenyl)-2-hydroxybenzamide, and how do coupling reagents influence reaction efficiency?

The compound can be synthesized via carbodiimide-mediated coupling. A common method involves reacting 2-hydroxybenzoic acid derivatives with 4-fluoroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. These reagents enhance amide bond formation by activating the carboxylic acid group, reducing side reactions. Reaction conditions (e.g., low temperatures, inert atmosphere) are critical for yield optimization. Characterization typically involves IR spectroscopy (to confirm amide C=O stretch at ~1650 cm⁻¹) and ¹H-NMR (to verify aromatic proton patterns and hydroxyl group presence) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- IR Spectroscopy : Focus on the amide C=O stretch (~1640–1680 cm⁻¹) and O-H stretch (~3200–3500 cm⁻¹).

- ¹H-NMR : Key signals include the hydroxyl proton (δ ~10–12 ppm, exchangeable), aromatic protons (δ ~6.5–8.5 ppm), and fluorine-induced splitting patterns due to the 4-fluorophenyl group.

- Elemental Analysis : Validate molecular formula (e.g., C₁₃H₁₀FNO₂) with <1% deviation .

Q. How do solvent polarity and pH affect the fluorescence properties of this compound?

Fluorescence intensity is maximized in polar aprotic solvents (e.g., DMSO) due to reduced quenching effects. Optimal pH is ~5.0 , where protonation/deprotonation of the hydroxyl group stabilizes the excited state. At higher pH (>7), deprotonation reduces fluorescence via electronic redistribution. Temperature control (25°C) and low analyte concentrations (~0.1–1.0 mg/L) minimize collisional quenching .

Advanced Research Questions

Q. What strategies resolve crystallographic ambiguities in this compound structures, particularly regarding hydrogen bonding and fluorine interactions?

Use SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement. Fluorine’s high electron density often distorts aromatic ring geometry, requiring careful modeling of anisotropic displacement parameters. Hydrogen-bonding networks (e.g., O-H···O=C amide interactions) can be validated via Hirshfeld surface analysis and difference Fourier maps. For disordered structures, split-site refinement or restraints may be necessary .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2-hydroxybenzamide moiety to modulate electron density and binding affinity.

- Fluorine Positioning : Compare 4-fluorophenyl vs. 3-fluorophenyl analogs to assess steric and electronic effects on target interactions.

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to prioritize derivatives with optimal hydrogen-bonding and hydrophobic interactions in enzyme active sites .

Q. What methodologies address contradictions in reported biological activities of this compound across different studies?

- Dose-Response Validation : Replicate assays (e.g., IC₅₀ determinations) under standardized conditions (pH, temperature, solvent controls).

- Off-Target Screening : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm binding specificity.

- Meta-Analysis : Cross-reference data from PubChem and high-quality journals to identify outliers caused by impurities or assay variability .

Q. How does computational modeling predict the metabolic stability of this compound, and what experimental validation is required?

- In Silico Tools : Apply ADMET predictors (e.g., SwissADME) to estimate metabolic sites (e.g., hydroxylation at the phenyl ring or amide hydrolysis).

- In Vitro Validation : Use microsomal stability assays (human liver microsomes + NADPH) to quantify half-life. LC-MS/MS can identify major metabolites.

- CYP Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.